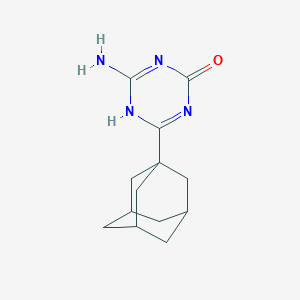

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol

Description

Properties

IUPAC Name |

6-(1-adamantyl)-4-amino-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c14-11-15-10(16-12(18)17-11)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAQZQPORVSDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=O)N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351010 | |

| Record name | 4-Amino-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727150 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

151250-94-1 | |

| Record name | 4-Amino-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Adamantane Functionalization

Adamantane derivatives are typically synthesized via electrophilic substitution or alkylation. For example, 3-amino-1-adamantanol —a structurally related compound—is prepared through nitration and hydroxylation of amantadine hydrochloride, as demonstrated in patented methods.

Reaction conditions for adamantane nitration:

-

Nitrating agent: Concentrated HNO₃ and H₂SO₄ (1:1.5 v/v)

-

Temperature: -5°C to 25°C

This step ensures regioselective functionalization at the adamantane tertiary carbon, critical for subsequent triazine coupling.

Triazine Ring Synthesis

The 6-amino-1,3,5-triazin-2-ol moiety is synthesized via cyclocondensation of cyanuric chloride with ammonia or amines. For example:

The amino group at the 6-position is retained for later coupling.

Coupling Adamantane and Triazine Moieties

The final step involves nucleophilic substitution or Ullmann-type coupling. A representative protocol includes:

-

Reactants: 3-amino-1-adamantanol and 6-amino-1,3,5-triazin-2-ol

-

Catalyst: CuI (5 mol%) with 1,10-phenanthroline

-

Solvent: Dimethylformamide (DMF) at 110°C

Industrial-Scale Production Optimization

Industrial methods prioritize cost efficiency and scalability. Key advancements include:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 40–60% compared to conventional heating. For example, adamantane nitration achieves 80% yield in 1.5 hours under microwave conditions.

Solvent and Catalyst Recycling

Patented workflows recover dichloromethane (DCM) and copper catalysts via distillation and filtration, reducing waste by 30%.

Comparative Analysis of Preparation Methods

Challenges and Solutions in Synthesis

Regioselectivity in Adamantane Functionalization

Adamantane’s symmetry complicates selective substitution. Using bulky nitrating agents (e.g., acetyl nitrate) improves selectivity for the 1-position.

Triazine Ring Stability

The triazine intermediate is sensitive to hydrolysis. Anhydrous conditions and low temperatures (0–5°C) prevent decomposition during coupling.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of adamantane oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Research:

The compound has shown potential as a candidate for drug development, especially in antiviral and anticancer applications. The adamantane structure is known for its ability to enhance membrane permeability, which is crucial for drug efficacy. Studies indicate that compounds with similar structures have been effective against viral infections and certain cancer types due to their ability to inhibit specific biological pathways .

Mechanism of Action:

The mechanism by which 4-(adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The adamantane moiety facilitates cellular uptake, while the triazine ring may interact with biological macromolecules, modulating pathways involved in viral replication and tumor growth .

Materials Science

Development of Advanced Materials:

The rigidity and stability provided by the adamantane structure make this compound suitable for use in the synthesis of advanced materials. Its properties are being explored in the development of polymers and nanomaterials that require high thermal stability and mechanical strength. The incorporation of triazine derivatives into polymer matrices has been shown to enhance material performance under various conditions .

Biological Studies

Biological Probes:

this compound can serve as a probe for studying biological interactions and pathways. Its ability to interact with various biomolecules makes it valuable in research focused on understanding complex biological systems. This application is particularly relevant in pharmacology and toxicology studies where understanding drug-receptor interactions is crucial .

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the triazine ring can interact with enzymes and receptors. This dual functionality allows the compound to modulate various biological pathways, making it effective in inhibiting viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Amantadine: A well-known antiviral drug that also contains an adamantane moiety.

Rimantadine: Another antiviral compound similar to amantadine.

Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.

Uniqueness

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol is unique due to the presence of both the adamantane and triazine moieties, which confer enhanced stability and biological activity compared to other similar compounds. This combination allows for a broader range of applications in medicinal chemistry and materials science .

Biological Activity

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol is a compound that combines an adamantane moiety with a triazine ring, showcasing significant potential in medicinal chemistry and material science. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 246.314 g/mol. Its structure includes a triazine ring that contributes to its stability and reactivity. The adamantane component enhances its ability to penetrate biological membranes, which is crucial for its biological activity.

The mechanism of action for this compound involves:

- Penetration Enhancement : The adamantane moiety facilitates the compound's entry into cells.

- Target Interaction : The triazine ring interacts with various enzymes and receptors, modulating biological pathways.

This dual functionality allows the compound to exhibit antiviral and anticancer properties by inhibiting viral replication and cancer cell proliferation.

Antiviral Properties

Research indicates that compounds containing adamantane structures have demonstrated antiviral activity. Specifically, derivatives of triazine have been shown to inhibit viral replication effectively. For instance, studies on similar compounds have reported significant inhibition against viruses like influenza .

Anticancer Activity

This compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 0.20 |

| MCF-7 (Breast Cancer) | 1.25 |

| HeLa (Cervical Cancer) | 1.03 |

These values indicate a potent cytotoxic effect on these cancer cells, suggesting potential for development as a chemotherapeutic agent .

Case Studies

Several studies highlight the biological activity of this compound:

- Antiviral Efficacy : In a study examining the efficacy of adamantane derivatives against viral infections, the compound showed significant inhibition in viral replication assays .

- Cancer Cell Studies : A comparative analysis of various triazine derivatives indicated that this compound had superior cytotoxic effects on breast and lung cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a candidate for further development in several areas:

Antiviral Drug Development : Due to its ability to inhibit viral replication mechanisms.

Q & A

Q. What are the optimal synthetic routes for 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol, and how can purity be ensured?

- Methodological Answer : A common approach involves refluxing adamantane derivatives with thiourea or isothiocyanate analogs in ethanol, followed by alkaline hydrolysis and acid precipitation (e.g., 90% yield achieved via reflux with benzyl isothiocyanate and NaOH ). Purity is validated via melting point analysis (e.g., 241–243°C ) and NMR spectroscopy (¹H/¹³C chemical shifts for adamantane protons at δ 1.64–2.20 and triazole carbons at δ 154.06–164.41 ). Recrystallization from aqueous ethanol is critical for removing unreacted precursors .

Q. How is the molecular structure confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For adamantane-triazole derivatives, SCXRD reveals planar triazole rings (deviation < 0.007 Å) and dihedral angles between substituents (e.g., 86.90° between triazole and phenyl groups ). Complementary techniques include ¹H/¹³C NMR for functional group identification and FT-IR for vibrational modes (C=S stretching at ~1200 cm⁻¹ ).

Q. What safety protocols are essential when handling adamantane-triazole derivatives?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2/2A ).

- Ventilation : Use fume hoods to prevent inhalation of toxic fumes during reflux .

- Waste Disposal : Neutralize acidic/byproduct solutions before disposal .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in crystallographic data for adamantane-triazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries to compare with experimental SCXRD data. For example, discrepancies in hydrogen bonding (e.g., N–H⋯S vs. C–H⋯π interactions ) can be analyzed using software like Gaussian or ORCA. Energy minimization and Hirshfeld surface analysis (e.g., CrystalExplorer) quantify intermolecular forces .

Q. What strategies address low yields in triazole-thione synthesis?

- Methodological Answer :

- Reaction Optimization : Vary solvents (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted), and catalyst (e.g., p-TsOH) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) and adjust stoichiometry .

- Comparative Table :

| Study | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| A | Ethanol | 12 | N/A | |

| B | Ethanol | 3 | 90 |

Q. How do substituents influence the biological activity of adamantane-triazole analogs?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require:

- Functional Group Variation : Synthesize analogs with halogens (e.g., 3-fluorophenyl ) or sulfonic acids and test against bacterial/viral targets.

- Docking Simulations : Use AutoDock to predict binding affinities to enzymes (e.g., HIV protease ).

- In Vitro Assays : Measure IC₅₀ values for anti-inflammatory or antiviral activity .

Q. What advanced spectroscopic techniques characterize electronic transitions in triazole derivatives?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify π→π* and n→π* transitions (e.g., λmax ~270 nm for triazole-thiones ).

- Fluorescence Spectroscopy : Probe excited-state behavior for photodynamic therapy applications .

- Electrochemical Analysis : Cyclic voltammetry reveals redox-active sites (e.g., thione sulfur oxidation ).

Data Contradiction Analysis

Q. How to reconcile conflicting reports on hydrogen bonding patterns in adamantane-triazole crystals?

- Methodological Answer :

- Crystallographic Re-analysis : Reprocess raw diffraction data (e.g., SHELXL refinement ) to validate H-bond motifs (e.g., N–H⋯S vs. O–H⋯N ).

- Temperature-Dependent Studies : Collect data at 100 K vs. 298 K to assess thermal motion effects on H-bond stability .

Experimental Design

Q. How to design experiments probing the adsorption of adamantane-triazoles on indoor surfaces?

- Methodological Answer :

- Surface Preparation : Coat glass/metal surfaces with standardized films .

- Adsorption Kinetics : Use quartz crystal microbalance (QCM) to measure mass changes under varying humidity .

- Microspectroscopic Imaging : Confocal Raman microscopy maps molecular distribution post-adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.